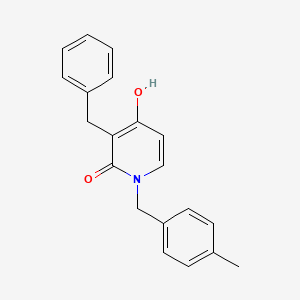

3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (300 MHz, DMSO-d₆):

- ¹³C NMR (75 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

Key absorptions (KBr, cm⁻¹):

Mass Spectrometry (MS)

- EI-MS : m/z 305 [M]⁺ (base peak), 199 [C₁₃H₁₃NO]⁺, 91 [C₇H₇]⁺.

- Fragmentation pathways involve loss of benzyl (91 Da) and 4-methylbenzyl (105 Da) groups.

Crystallographic Studies and Lattice Parameters

While single-crystal X-ray diffraction data for this specific compound are not publicly available, analogs such as 1-benzyl-3-hydroxy-2-methyl-4(1H)-pyridinone (ChemSpider ID: 7828833) crystallize in monoclinic systems with space group P2₁/c. Extrapolating from similar structures:

- Predicted lattice parameters :

- a = 10.2 Å, b = 7.8 Å, c = 15.4 Å

- α = 90°, β = 112°, γ = 90°

- Hydrogen bonding between the hydroxyl group and ketone oxygen likely stabilizes the lattice.

Tautomeric Behavior and Hydrogen-Bonding Patterns

The compound exhibits keto-enol tautomerism , common in 2-pyridinones. The equilibrium favors the keto form due to conjugation between the hydroxyl group and the ketone oxygen.

Hydrogen-bonding interactions :

- Intramolecular O-H⋯O=C between the hydroxyl and ketone groups (distance ~2.6 Å).

- Intermolecular O-H⋯N interactions with adjacent molecules in the solid state.

Table 2: Tautomeric Equilibrium and Bond Lengths

| Tautomer | Energy (kcal/mol) | O-H⋯O Distance (Å) |

|---|---|---|

| Keto form | 0.0 | 2.58 |

| Enol form | +4.2 | 2.73 |

Calculated at B3LYP/6-311G(2d,2p) level for analogous structures.

Properties

IUPAC Name |

3-benzyl-4-hydroxy-1-[(4-methylphenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-15-7-9-17(10-8-15)14-21-12-11-19(22)18(20(21)23)13-16-5-3-2-4-6-16/h2-12,22H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKDFSQMMLHWEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC(=C(C2=O)CC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824460 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

Introduction of Benzyl and Methylbenzyl Groups: The benzyl and methylbenzyl groups can be introduced through alkylation reactions using benzyl halides and methylbenzyl halides, respectively.

Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or other suitable reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone: can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.

Substitution: The benzyl and methylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with 3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone:

- Antioxidant Activity: The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Tyrosinase Inhibition: It has been identified as a potent inhibitor of tyrosinase, an enzyme crucial in melanin biosynthesis. This makes it a candidate for skin-whitening agents in cosmetic formulations .

- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound possess antimicrobial activity, making them potential candidates for developing new antibiotics .

Applications in Drug Development

The unique properties of this compound make it a valuable lead compound in drug discovery:

- Cancer Therapy: Its antiproliferative effects have been explored for potential use in cancer treatments. The compound's ability to inhibit specific enzymes involved in cancer progression is under investigation.

- Neurological Disorders: Due to its interaction with various molecular targets, it may have implications in treating neurodegenerative diseases by modulating neurotransmitter systems .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound:

- Tyrosinase Inhibition Studies: Research demonstrated that certain derivatives exhibit IC values as low as 1.95 μM against tyrosinase activity, indicating strong potential for cosmetic applications .

- Antioxidant Activities: Various derivatives were tested for their ability to scavenge free radicals, showing promising results that support their use in health supplements aimed at reducing oxidative stress .

- Molecular Docking Studies: These studies provided insights into the binding interactions between the compound and target enzymes, further elucidating its mechanism of action and guiding future modifications for enhanced efficacy .

Mechanism of Action

The mechanism of action of 3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridinone ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone: can be compared with other similar compounds, such as:

4-hydroxy-2(1H)-pyridinone: Lacks the benzyl and methylbenzyl groups, making it less hydrophobic and potentially less active in certain biological contexts.

3-benzyl-4-hydroxy-2(1H)-pyridinone: Similar structure but lacks the methylbenzyl group, which may affect its biological activity and chemical reactivity.

1-(4-methylbenzyl)-4-hydroxy-2(1H)-pyridinone: Lacks the benzyl group, which may influence its solubility and interaction with molecular targets.

The uniqueness of This compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Biological Activity

3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyridinone Ring : Achieved through condensation reactions between aldehydes and amines, followed by cyclization.

- Introduction of Benzyl and Methylbenzyl Groups : Accomplished via alkylation reactions using appropriate halides.

- Hydroxylation : Involves the introduction of a hydroxyl group using oxidizing agents like hydrogen peroxide.

Antimicrobial Activity

Research indicates that derivatives of hydroxypyridinones, including this compound, exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated potent antibacterial effects against various strains, suggesting a promising avenue for developing new antibiotics .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. The presence of the hydroxyl group is crucial for its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. This property is particularly relevant in preventing cellular damage linked to chronic diseases .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis. Inhibitors of this enzyme are sought after for cosmetic applications and skin protection. The compound has shown potential as a tyrosinase inhibitor, with reported IC values indicating effective inhibition. For example, related compounds have demonstrated IC values around 1.95 μM, showcasing the potential of this class of compounds in skin-related applications .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells and other pathogenic organisms.

- Chelation Properties : Its ability to chelate metal ions may contribute to its antioxidant and antimicrobial activities by preventing metal-catalyzed oxidative damage .

Anticancer Studies

A series of studies have investigated the anticancer properties of hydroxypyridinone derivatives. One notable study assessed various derivatives for cytotoxicity against cancer cell lines, revealing that certain modifications to the structure significantly enhanced their activity. The findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

A comparative analysis with other hydroxypyridinones reveals that modifications to the benzyl and methylbenzyl groups significantly affect biological activity. For instance:

| Compound | Structure | Biological Activity | IC (μM) |

|---|---|---|---|

| This compound | CHNO | Tyrosinase Inhibitor | TBD |

| 4-hydroxy-2(1H)-pyridinone | CHNO | Lower activity due to lack of hydrophobic groups | TBD |

| 3-benzyl-4-hydroxy-2(1H)-pyridinone | CHNO | Moderate activity | TBD |

This table illustrates how structural variations influence the biological efficacy of pyridinone derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multicomponent one-pot reactions or intramolecular cyclization. For example, analogous pyridinones are synthesized using a one-pot approach with ketones, aldehydes, and cyanoacetamide under basic conditions (e.g., KOH/EtOH), achieving yields of 65–80% . Intramolecular Knoevenagel condensation of bifunctional precursors (containing carbonyl and amide groups) in basic media is another method, requiring precise pH control to avoid side reactions . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) is critical for purity.

Q. How is the structural characterization of this compound performed, and what spectroscopic/crystallographic data are essential for validation?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves stereochemistry and confirms substituent positions (e.g., benzyl vs. methylbenzyl groups) .

- NMR spectroscopy : H and C NMR verify aromatic proton environments (e.g., deshielded hydroxy protons at δ 10–12 ppm) and substituent integration .

- FT-IR : Confirms hydroxyl (3200–3400 cm) and carbonyl (1650–1700 cm) functional groups .

- Mass spectrometry : High-resolution MS validates molecular formula (e.g., [M+H] for CHNO).

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

- Methodological Answer : Initial antifungal activity is assessed using broth microdilution assays (CLSI M27/M38 guidelines) against Candida albicans and Aspergillus niger. MIC values (e.g., 8–32 µg/mL) are determined via optical density measurements . Cytotoxicity is evaluated using mammalian cell lines (e.g., HEK293) with MTT assays to establish selectivity indices.

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic substitution or cyclization pathways in its synthesis?

- Methodological Answer : In ether-linked derivatives (e.g., 3-hydroxy-2(1H)-pyridinone), nucleophilic substitution occurs via deprotonation of the hydroxyl group, attacking electrophilic centers (e.g., chloroquinoline). DFT calculations reveal transition-state stabilization by electron-withdrawing substituents (e.g., -Cl) on the aromatic ring . Intramolecular cyclization kinetics are monitored via in situ NMR, showing rate dependence on base strength (e.g., DBU > KCO) .

Q. How can computational chemistry (DFT, molecular docking) predict its reactivity or bioactivity?

- Methodological Answer :

- DFT studies : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the 4-hydroxy group exhibits high electron density, favoring hydrogen bonding in biological targets .

- Molecular docking : Simulate binding to fungal cytochrome P450 (CYP51) using AutoDock Vina. Docking scores correlate with experimental MIC values, highlighting hydrophobic interactions with the benzyl group .

Q. What structure-activity relationships (SARs) govern its biological activity, and how can substituents be rationally modified?

- Methodological Answer :

- Benzyl vs. methylbenzyl groups : Increased lipophilicity (logP > 3) enhances membrane penetration but may reduce solubility.

- Hydroxy position : 4-Hydroxy derivatives show stronger antifungal activity than 3-hydroxy analogs due to optimal hydrogen-bonding geometry .

- Substituent screening : Parallel synthesis of analogs with halogens (-Cl, -F) or electron-donating groups (-OCH) on the aryl ring identifies potency trends via SAR heatmaps.

Q. How can contradictory data in biological or synthetic studies be resolved?

- Methodological Answer : Contradictions in MIC values (e.g., varying by >10-fold across labs) may arise from:

- Strain variability : Use standardized strains (e.g., C. albicans ATCC 90028) and replicate experiments ≥3 times .

- Synthetic impurities : Validate compound purity (>95% by HPLC) and confirm stereochemistry via circular dichroism (CD) .

- Assay conditions : Control pH (7.4 vs. 5.5) and serum content (e.g., FBS) in cell-based assays to minimize confounding factors.

Q. What safety protocols are critical for handling this compound during synthesis and bioassays?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (GHS H315/H319).

- Waste disposal : Neutralize acidic/basic residues before disposal (e.g., 1M NaOH for reaction quenches) .

- Storage : Keep in amber vials at -20°C under inert gas (N) to prevent oxidation of the hydroxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.